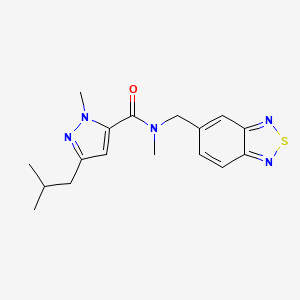

![molecular formula C12H14N2O6 B5525764 4-[(2-甲氧基-5-硝基苯基)氨基]-4-氧代丁酸甲酯](/img/structure/B5525764.png)

4-[(2-甲氧基-5-硝基苯基)氨基]-4-氧代丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that has been studied for various applications in the field of organic chemistry, including the synthesis of azo dyes and dithiocarbamate. Its molecular structure, synthesis, and properties have been explored to understand its potential applications and behavior in chemical reactions.

Synthesis Analysis

The compound is synthesized through a variety of methods, including the reduction of Schiff bases and multi-component reactions. For instance, the Schiff bases reduction route has been employed for synthesizing related compounds with complex molecular structures, highlighting the versatility of this synthetic approach (Ajibade & Andrew, 2021).

Molecular Structure Analysis

Molecular structure investigations often utilize spectroscopic and crystallographic techniques. Studies have reported on the molecular conformations, stabilized by secondary intermolecular interactions and hydrogen bonding, of similar compounds. These analyses provide deep insights into the stability and reactivity of the molecular structure (Vanasundari et al., 2018).

Chemical Reactions and Properties

Methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, the Diels-Alder reactions with ethylenic dienophiles under high pressure conditions showcase the compound's reactivity and potential for further chemical modifications (Ibata et al., 1986).

科学研究应用

氧化物介导光聚合

本研究介绍了一种带有发色团基团的新型烷氧胺,旨在探索其在光引发聚合过程中的潜力。该化合物在紫外线照射下表现出显着的活性,生成烷基和氧化物自由基。这表明其在开发更有效的光聚合方法方面的效用,可能对材料科学和工程应用产生影响 (Guillaneuf 等人,2010).

钌催化的硝基芳烃还原

本研究探索了使用甲酸和钌催化剂将硝基芳烃催化还原为氨基芳烃。该研究结果有助于理解硝基芳烃还原,这是合成各种芳香族化合物中的关键反应,突出了该化合物在促进这些转化中的作用 (Watanabe 等人,1984).

合成 [11C]HG-10-102-01 用于帕金森病成像

本研究重点合成了一种新的潜在 PET 示踪剂,用于成像帕金森病中的 LRRK2 酶活性。在合成过程中使用 4-[(2-甲氧基-5-硝基苯基)氨基]-4-氧代丁酸甲酯,凸显了其在开发神经疾病诊断工具中的重要性 (Wang 等人,2017).

不对称联芳基-α, β-不饱和酮衍生物的简易制备和表征

本研究详细介绍了各种姜黄素衍生物的合成和表征,探索了它们在材料科学和有机化学中的潜力。该研究突出了 4-[(2-甲氧基-5-硝基苯基)氨基]-4-氧代丁酸甲酯在合成具有多种功能应用的化合物方面的用途 (Khalid 等人,2020).

属性

IUPAC Name |

methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-19-10-4-3-8(14(17)18)7-9(10)13-11(15)5-6-12(16)20-2/h3-4,7H,5-6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDPDZYOLBAGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)

![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)